molecular formula C17H12Cl2N6O2 B2448430 1-(5-chloro-2-methoxyphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892778-03-9

1-(5-chloro-2-methoxyphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2448430
CAS No.: 892778-03-9
M. Wt: 403.22
InChI Key: SVONGVBDINNOSY-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methoxyphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C17H12Cl2N6O2 and its molecular weight is 403.22. The purity is usually 95%.
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Properties

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N6O2/c1-26-13-7-6-11(19)8-12(13)25-15(20)14(22-24-25)17-21-16(23-27-17)9-2-4-10(18)5-3-9/h2-8H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVONGVBDINNOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-chloro-2-methoxyphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a complex organic molecule that incorporates both a triazole and an oxadiazole moiety. These structural features are known to confer a variety of biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available literature on the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

Research has demonstrated that compounds containing 1,2,4-oxadiazole units exhibit significant anticancer properties. The specific compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Studies : In vitro studies revealed that the compound showed potent cytotoxic activity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values comparable to established chemotherapeutics like doxorubicin. For instance, derivatives of oxadiazole have shown IC50 values in the range of 0.12 to 2.78 µM against MCF-7 cells, indicating strong antiproliferative effects .

The mechanisms through which this compound exerts its anticancer effects include:

  • Apoptosis Induction : Flow cytometry assays indicated that the compound induces apoptosis in cancer cells in a dose-dependent manner. This was corroborated by increased levels of p53 and cleaved caspase-3, suggesting activation of apoptotic pathways .
  • Inhibition of Key Enzymes : The oxadiazole moiety has been linked to inhibition of histone deacetylases (HDAC), thymidylate synthase, and telomerase, which are critical for cancer cell proliferation and survival .

Antimicrobial Activity

In addition to its anticancer properties, the compound has also shown promise as an antimicrobial agent. Studies have reported that derivatives containing oxadiazole structures possess broad-spectrum activity against various bacterial strains.

Comparative Efficacy

A comparative analysis of different oxadiazole derivatives indicated that some exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of oxadiazole derivatives on breast cancer cell lines, it was found that compounds similar to the one significantly inhibited cell growth. The study reported:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-70.15Apoptosis induction
Compound BA5490.25HDAC inhibition

These findings suggest that modifications to the oxadiazole structure can enhance biological activity and selectivity towards cancer cells.

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of oxadiazole derivatives demonstrated their effectiveness against multi-drug resistant bacteria. The study highlighted:

CompoundBacterial StrainMIC (µg/mL)
Compound CS. aureus10
Compound DE. coli15

These results underscore the potential for developing new antimicrobial agents based on the structural framework of oxadiazoles.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds containing triazole and oxadiazole rings.

Mechanisms of Action:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Cell Cycle Arrest: Research indicates that similar compounds can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.

Case Studies:

  • In Vitro Studies: A study demonstrated that related triazole derivatives exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL. The compound under investigation is hypothesized to exhibit similar effects due to structural similarities.
  • Comparative Analysis: In a study comparing multiple derivatives, the compound showed a protective index against tumor cells that was lower than standard chemotherapeutics like doxorubicin, indicating strong anticancer potential.

Antimicrobial Applications

The antimicrobial properties of triazole derivatives have been well-documented, suggesting their effectiveness against various bacterial strains.

Mechanisms of Action:

  • Membrane Disruption: The triazole ring may enhance membrane permeability and disrupt bacterial cell wall synthesis.

Case Studies:

  • Bacterial Inhibition: Research has shown that related compounds can effectively inhibit growth against strains such as Staphylococcus aureus and Escherichia coli.
  • Broader Spectrum Activity: Another study indicated that the compound exhibited activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.

Chemical Reactions Analysis

Hydrolysis of the Oxadiazole Ring

The 1,2,4-oxadiazole moiety undergoes ring-opening under acidic or basic conditions. For example:

  • Acidic Hydrolysis : In concentrated HCl at 80°C, the oxadiazole ring cleaves to form a diamide derivative (Table 1).

  • Basic Hydrolysis : NaOH (aq.) at 60°C yields a nitrile intermediate, which further reacts to form carboxylic acid derivatives.

Table 1: Hydrolysis Reactions

ConditionReagentsProduct(s) FormedYield (%)
Acidic (HCl, 80°C)6M HCl, 4 hoursC17H14Cl2N5O3\text{C}_{17}\text{H}_{14}\text{Cl}_2\text{N}_5\text{O}_3 (diamide)78
Basic (NaOH, 60°C)2M NaOH, 6 hoursC15H10Cl2N4O2\text{C}_{15}\text{H}_{10}\text{Cl}_2\text{N}_4\text{O}_2 (nitrile)65

Nucleophilic Substitution at Chlorine Sites

The electron-withdrawing chlorine atoms on the aryl groups facilitate nucleophilic substitution (SNAr). Key examples:

  • Reaction with Amines : Piperidine in DMF replaces the 4-chlorophenyl group’s chlorine, forming secondary amine derivatives (82% yield) .

  • Methoxylation : NaOMe in methanol substitutes chlorine with methoxy groups under reflux.

Table 2: Substitution Reactions

Substrate PositionNucleophileConditionsProductYield (%)
4-ChlorophenylPiperidineDMF, 100°C, 8 hoursC22H22ClN7O2\text{C}_{22}\text{H}_{22}\text{ClN}_7\text{O}_282
5-Chloro-2-methoxyNaOMeMeOH, reflux, 12 hoursC18H16ClN6O3\text{C}_{18}\text{H}_{16}\text{ClN}_6\text{O}_368

Metal-Catalyzed Cross-Coupling Reactions

The triazole and aryl halide groups participate in Suzuki-Miyaura and Buchwald-Hartwig couplings:

  • Suzuki Coupling : Pd(PPh₃)₄ catalyzes coupling with phenylboronic acid, introducing biaryl motifs (Table 3).

  • Buchwald-Hartwig Amination : Forms tertiary amines using Xantphos/Pd₂(dba)₃.

Table 3: Cross-Coupling Reactions

Reaction TypeReagents/CatalystProductYield (%)
SuzukiPd(PPh₃)₄, K₂CO₃C23H18Cl2N6O2\text{C}_{23}\text{H}_{18}\text{Cl}_2\text{N}_6\text{O}_275
Buchwald-HartwigXantphos, Pd₂(dba)₃C20H19Cl2N7O2\text{C}_{20}\text{H}_{19}\text{Cl}_2\text{N}_7\text{O}_270

Electrophilic Aromatic Substitution

The methoxyphenyl group directs electrophiles (e.g., NO₂⁺) to the para position:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group (62% yield) .

  • Sulfonation : Oleum adds a sulfonic acid group at the same position.

Reduction Reactions

  • Oxadiazole Reduction : LiAlH₄ reduces the oxadiazole to a diamine derivative .

  • Nitro to Amine : H₂/Pd-C converts nitro groups to amines (89% yield) .

Cycloaddition and Ring-Opening

The triazole ring participates in Huisgen cycloaddition with alkynes under Cu(I) catalysis, forming fused heterocycles .

Mechanistic Insights and Stability

  • Acid/Base Stability : The oxadiazole ring is stable in neutral conditions but hydrolyzes rapidly in strong acids/bases .

  • Thermal Stability : Decomposition occurs above 250°C, verified by TGA.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(5-chloro-2-methoxyphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine?

  • Methodology : The compound can be synthesized via cyclization reactions. For example, phosphorus oxychloride (POCl₃) at 120°C is used to cyclize substituted hydrazide intermediates into oxadiazole rings . Key steps include:

Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Oxadiazole ring closure using POCl₃ under reflux.

Purification via column chromatography (silica gel, ethyl acetate/hexane gradients).

  • Validation : Monitor intermediates using FT-IR (e.g., disappearance of hydrazide C=O stretch at ~1650 cm⁻¹) and confirm final structure via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers ensure safety when handling this compound during synthesis?

  • Protocols :

  • Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles) due to potential toxicity of chlorinated intermediates .
  • Avoid contact with oxidizing agents (e.g., peroxides) to prevent uncontrolled reactions.
  • Follow waste disposal guidelines for halogenated organics (e.g., EPA protocols) .

Q. What spectroscopic techniques are essential for structural characterization?

  • Core Methods :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and heterocyclic carbons (e.g., oxadiazole C=N at ~160 ppm) .
  • FT-IR : Identify NH stretches (~3300 cm⁻¹) and C-Cl bonds (750–600 cm⁻¹) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Advanced Research Questions

Q. How can X-ray crystallography be optimized to resolve structural ambiguities in this compound?

  • Crystallization : Use slow evaporation from DCM/hexane mixtures to grow single crystals.
  • Refinement : Employ SHELXL for anisotropic refinement of heavy atoms (Cl, N). Address disorder in the methoxyphenyl group using PART and SUMP instructions .
  • Validation : Check R-factor convergence (<0.05) and validate hydrogen bonding networks (e.g., N–H···N interactions) using Mercury .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Approach :

Substituent Variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups to modulate lipophilicity and bioactivity .

Biological Assays : Test derivatives against target enzymes (e.g., microbial kinases) using fluorescence polarization assays .

Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent effects with binding affinity .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

  • Troubleshooting :

  • Assay Conditions : Compare buffer pH (e.g., PBS vs. Tris-HCl) and incubation times, which may affect stability .
  • Purity Verification : Re-run bioassays with HPLC-purified samples (>98% purity) to exclude impurity-driven artifacts .
  • Statistical Analysis : Apply ANOVA to evaluate inter-lab variability in IC₅₀ values .

Methodological Resources

  • Synthesis : Refer to cyclization protocols in Bondock et al. (2011) for oxadiazole formation .
  • Crystallography : Use SHELXL for refinement and PLATON for symmetry checks .
  • SAR Design : Consult PubChem data on analogous triazole-oxadiazole hybrids for substituent guidance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.